LY2780301 is a potent inhibitor targeting the p70S6 kinase and the protein kinase B (AKT) pathways, which are critical in cell growth, proliferation, and survival. This compound has been investigated primarily for its potential applications in cancer therapy, particularly in targeting tumors that exhibit aberrant activation of these signaling pathways. The compound's mechanism of action involves disrupting the phosphorylation processes that promote tumor growth and survival.
LY2780301 is classified as a small molecule inhibitor. It specifically inhibits p70S6 kinase, a downstream effector of the mechanistic target of rapamycin complex 1 (mTORC1), and AKT, which are both integral to the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This classification places LY2780301 among targeted therapeutic agents designed to interfere with specific molecular pathways involved in cancer progression.
The synthesis of LY2780301 involves several steps that typically include the reaction of specific starting materials to create the desired fused thiophene derivatives. The initial steps often involve the reaction of an o-amino amide derivative with various aromatic aldehydes, leading to the formation of fused pyrrolothienopyrimidine structures. Subsequent reactions may involve thiourea derivatives and aliphatic or aromatic isothiocyanates to yield thieno[3,2-b]pyrrole-3-carboxylic acid ethyl esters.
The synthesis process is characterized by:
The detailed synthesis pathway ensures that the final product exhibits the necessary pharmacological properties for effective inhibition of target kinases .
The molecular structure of LY2780301 features a complex arrangement conducive to its role as a kinase inhibitor. The compound's structure can be represented as follows:
The structural data indicates that LY2780301 can effectively fit into the ATP-binding sites of p70S6K and AKT, thereby inhibiting their activity .
LY2780301 undergoes various chemical reactions primarily involving phosphorylation processes. In biological systems, it inhibits the phosphorylation of downstream targets such as ribosomal protein S6 and PRAS40, which are crucial for cell growth and proliferation. The mechanism involves:
The efficacy of LY2780301 is demonstrated through its ability to significantly reduce phosphorylation levels in various cancer cell lines .
LY2780301 exerts its therapeutic effects by disrupting critical signaling pathways involved in tumor growth. The primary mechanisms include:
In vitro studies have shown that treatment with LY2780301 results in significant reductions in cell proliferation rates across various cancer models, indicating its potential as an effective anti-cancer agent .
LY2780301 exhibits several notable physical and chemical properties:
These properties are essential for formulating LY2780301 into effective therapeutic agents .
LY2780301 is primarily explored for its applications in oncology. Its role as an inhibitor of the PI3K/AKT/mTOR signaling pathway positions it as a candidate for treating various cancers, including breast cancer and other malignancies characterized by dysregulated signaling pathways. Clinical studies have indicated promising results when used alone or in combination with other chemotherapeutic agents like gemcitabine .
LY2780301 (chemical name: 5-({4-[(3-{4-[(2,2-difluoroethyl)amino]-6-methoxy-1,3,5-triazin-2-yl}phenyl)carbamoyl]phenyl}amino)pyrazine-2-carboxamide) is a potent small-molecule inhibitor with a molecular weight of 517.52 g/mol (C₂₅H₂₇F₄N₇O) [7]. Its design exploits the conserved adenosine triphosphate (ATP)-binding cleft within the catalytic domains of both Akt (protein kinase B) and p70 ribosomal protein S6 kinase (p70S6K). The compound acts as a competitive ATP antagonist, binding directly to the kinase domain’s hinge region through key interactions:
Structural analyses reveal a differential binding energy profile between Akt isoforms (Akt1–3) and p70S6K. LY2780301 exhibits 2–3-fold higher affinity for p70S6K (IC₅₀ = 5 nM) than for Akt isoforms (IC₅₀ = 10–20 nM), attributed to subtle variations in the ATP-pocket residues of p70S6K’s kinase domain [7] [9].
Table 1: Binding Affinities of LY2780301 for Key Kinase Targets
Kinase Target | IC₅₀ (nM) | Catalytic Domain Residues Critical for Binding |
---|---|---|
Akt1 | 10 | Glu228, Ala230, Tyr326 |
Akt2 | 15 | Glu230, Ala232, Tyr328 |
Akt3 | 20 | Glu232, Ala234, Tyr330 |
p70S6K | 5 | Glu110, Leu112, Tyr157 |
LY2780301 was engineered for precision inhibition within the PI3K/Akt/mTOR cascade. Comprehensive kinase panels demonstrate its selectivity:
Functional cellular assays in tumor models with PI3K pathway alterations (e.g., PIK3CA mutations, PTEN loss) confirm pathway-specific effects:
Table 2: Selectivity Profile of LY2780301 Across PI3K/mTOR Pathway Kinases
Kinase/Isoform | IC₅₀ (nM) | Cellular Function | LY2780301 Inhibition |
---|---|---|---|
Akt1 | 10 | Cell survival, metabolism | +++ |
p70S6K | 5 | Protein synthesis, cell growth | +++ |
PI3Kα | >1,000 | PIP₃ generation | - |
mTORC1 | >1,000 | Phosphorylation of S6K/4E-BP1 | - |
mTORC2 | >1,000 | Phosphorylation of Akt-Ser473 | - |
PDK1 | >1,000 | Phosphorylation of Akt-Thr308 | - |
+++ = potent inhibition (IC₅₀ < 20 nM); - = no significant inhibition
LY2780301 exemplifies catalytic site inhibition, contrasting sharply with allosteric Akt inhibitors (e.g., MK-2206):
The dual targeting of Akt and p70S6K provides a mechanistic advantage:
Table 3: Comparative Mechanisms of LY2780301 vs. Allosteric AKT Inhibitors
Property | LY2780301 (ATP-Competitive) | Allosteric Inhibitors (e.g., MK-2206) |
---|---|---|
Binding site | Kinase domain ATP cleft | PH domain |
Effect on Akt phosphorylation | Suppresses p-Akt (Thr308/Ser473) | Increases p-Akt (Ser473) via feedback |
Inhibition of basal activity | Complete | Partial |
p70S6K co-inhibition | Yes (direct target) | No |
Feedback loop escape | Minimized (blocks p70S6K-IRS1 axis) | Common (PI3K reactivation) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7